6-Acetyl-4-nitropyridine-2-carboxylic acid
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Overview
Description
6-Acetyl-4-nitropyridine-2-carboxylic acid is an organic compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol . This compound is part of the nitropyridine family, which is known for its diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-nitropyridine-2-carboxylic acid typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitric acid in the presence of sulfuric acid, followed by acetylation and carboxylation steps . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium amide or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-acetyl-4-aminopyridine-2-carboxylic acid.
Reduction: Formation of 6-hydroxy-4-nitropyridine-2-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-Acetyl-4-nitropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Acetyl-4-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and proteins .
Comparison with Similar Compounds
6-Nitropyridine-2-carboxylic acid: Similar structure but lacks the acetyl group.
4-Acetylpyridine-2-carboxylic acid: Similar structure but lacks the nitro group.
2-Acetyl-4-nitropyridine: Similar structure but lacks the carboxylic acid group.
Uniqueness: 6-Acetyl-4-nitropyridine-2-carboxylic acid is unique due to the presence of both the nitro and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H6N2O5 |
---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
6-acetyl-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O5/c1-4(11)6-2-5(10(14)15)3-7(9-6)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
QJCBUPIQDCXYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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